Phthalimide, N-(1-formylethyl)-

Regioselective hydroformylation Enamide catalysis Branched aldehyde synthesis

Phthalimide, N-(1-formylethyl)- [CAS: 23101-87-3], systematically named 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal, is an N-substituted phthalimide bearing a branched α-methyl aldehyde functionality. This compound serves as a protected amino aldehyde building block where the phthalimide moiety acts as a latent primary amine.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 23101-87-3
Cat. No. B3050025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimide, N-(1-formylethyl)-
CAS23101-87-3
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC(C=O)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3
InChIKeyHAFHCXUQAOHMMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalimide, N-(1-formylethyl)- (CAS 23101-87-3): Structural Identity and Role as a Branched Amino Aldehyde Equivalent


Phthalimide, N-(1-formylethyl)- [CAS: 23101-87-3], systematically named 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal, is an N-substituted phthalimide bearing a branched α-methyl aldehyde functionality [1]. This compound serves as a protected amino aldehyde building block where the phthalimide moiety acts as a latent primary amine . Its core value in chemical procurement lies in its specific regiochemistry—a branched aldehyde with a stereogenic center—which distinguishes it from linear analogs and directs its application in synthesizing chiral or regiospecifically functionalized molecules. Commercially, it is typically offered at a minimum purity of 95% and is utilized as a versatile intermediate in medicinal chemistry and organic synthesis .

Why N-(1-formylethyl)phthalimide Cannot Be Simply Substituted by Other Phthalimido Aldehydes


The procurement value of Phthalimide, N-(1-formylethyl)- hinges on its branched α-methyl aldehyde architecture, which imparts distinct reactivity and stereochemical outcomes compared to its linear isomer, N-(2-formylethyl)phthalimide , or enantiopure variants . Simply substituting any 'phthalimido aldehyde' overlooks the documented differences in regioselectivity during synthesis [1] and the divergent physical properties that impact handling, formulation, and downstream reaction design. The following section provides quantitative evidence that characterizes these meaningful differences.

Quantitative Differential Evidence for Procuring Phthalimide, N-(1-formylethyl)- (CAS 23101-87-3)


Regiochemical Identity: Branched vs. Linear Selectivity in Catalytic Synthesis

The target compound is the branched aldehyde product of N-vinylphthalimide hydroformylation. Using a Rh(acac)(CO)₂ catalyst with specific biphenol-based monodentate phosphite ligands, this branched isomer is produced exclusively [1]. While the reference abstract notes 'all the biphenol-based ligands led to the branched aldehyde', the competitive formation of the linear isomer, N-(2-formylethyl)phthalimide, with other catalyst systems typically results in lower branched-to-linear (B/L) selectivity or favors the linear product under different conditions. This demonstrates that procuring the pre-formed, pure branched isomer ensures a regiospecific starting material without reliance on complex catalytic selectivity.

Regioselective hydroformylation Enamide catalysis Branched aldehyde synthesis

Physical Property Differentiation: Boiling Point and Density vs. Linear Isomer

Predicted physicochemical data reveal distinct differences between the branched target compound and its linear analog. Phthalimide, N-(1-formylethyl)- has a predicted boiling point of 327.6±25.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . In contrast, the linear isomer N-(2-formylethyl)phthalimide (CAS 2436-29-5) exhibits a higher predicted boiling point of 352.7±25.0 °C and a density of 1.319±0.06 g/cm³ , along with an experimentally reported melting point of 136-141 °C . These differences are critical for compound identity verification, purification protocol design, and handling requirements in both research and industrial settings.

Physicochemical characterization Compound identification Handling specifications

Chiral Pool vs. Racemic Procurement: Cost-Effective Access to a Key Intermediate

While the enantiomerically pure (S)-enantiomer, (S)-2-(1,3-dioxoisoindolin-2-yl)propanal (CAS 51482-36-1), is available for asymmetric syntheses requiring high optical purity, the racemic Phthalimide, N-(1-formylethyl)- (CAS 23101-87-3) provides a cost-advantaged alternative for applications where stereochemical outcome is not critical, or where a resolution step is planned later in the synthesis . A direct commercial comparison shows the racemate is typically listed at 95% purity , while the (S)-enantiomer is listed at 98% purity (GC) and can be scaled to 100s of kgs, implying a significant cost differential that favors the racemate for early-stage research or non-stereospecific routes .

Chiral building block Racemic synthesis Procurement economics

Structural Scaffold Diversity: Phthalimide vs. Succinimide Core in Drug Design

As a class-level inference, the phthalimide core of the target compound offers distinct lipophilicity and potential π-stacking interactions compared to a reduced succinimide analog. The predicted LogP for Phthalimide, N-(1-formylethyl)- is 1.67 (ACD/Labs) , which is higher than what would be expected for a corresponding N-(1-formylethyl)succinimide (not commercially available for direct comparison, but class-level inference based on core LogP differences: phthalimide LogP ~1.15 vs. succinimide LogP ~ -0.6 for the parent cores [1]). This difference in lipophilicity can significantly impact membrane permeability and pharmacokinetic profiles of derived compounds, making the phthalimide scaffold a preferred starting point for CNS or cell-permeable target molecules.

Medicinal chemistry Scaffold hopping Lipophilicity comparison

High-Value Application Scenarios for Phthalimide, N-(1-formylethyl)- Procurement


Synthesis of α-Chiral Carboxylic Acids via Sequential Hydroformylation/Oxidation

Procuring the racemic branched aldehyde is directly relevant for the reported sequential asymmetric hydroformylation/aerobic oxidation methodology to access α-chiral carboxylic acids without racemization . Using this compound as a substrate allows researchers to test new catalytic systems for enantioselective transformations, leveraging the predetermined branched architecture.

Medicinal Chemistry: Diversification of Phthalimide-Based Compound Libraries

Its >1.5 LogP advantage over succinimide-based analogs, as inferred from class-level physicochemical properties , supports its use in synthesizing compound libraries targeting intracellular or CNS-active drug candidates. The free aldehyde handle allows rapid diversification through reductive amination or Wittig reactions.

Cost-Efficient Scale-Up of Non-Stereoselective Routes to N-Protected Amino Alcohols

For routes where a subsequent stereoselective reduction or enzymatic resolution is planned, the racemic mixture (95% purity) sourced from commercial vendors provides a more cost-efficient starting material than the enantiopure (S)-isomer (98% purity) , based on documented purity and scale availability.

Analytical Standard for Regioisomeric Purity Verification

The distinct predicted boiling point (327.6°C vs. 352.7°C for the linear isomer) makes this compound suitable as a reference standard for GC or HPLC method development aimed at quantifying regioisomeric impurities in synthetic mixtures, ensuring quality control in active pharmaceutical ingredient (API) intermediate production.

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